2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a unique combination of pyrrole, thiazole, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyrrole, thiazole, and benzothiazole derivatives. These components are then coupled through various organic reactions, including condensation and cyclization reactions, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(4-methylphenyl)-1,3-thiazole
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(4-bromophenyl)-1,3-thiazole
Uniqueness
What sets 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific chemical properties and biological activities that are not observed in other related compounds.
Properties
Molecular Formula |
C18H16N4OS2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C18H16N4OS2/c1-10-9-24-17(19-10)21-16(23)13-6-7-14-15(8-13)25-18(20-14)22-11(2)4-5-12(22)3/h4-9H,1-3H3,(H,19,21,23) |
InChI Key |
QDBXCOAZMWOMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)C(=O)NC4=NC(=CS4)C)C |
Origin of Product |
United States |
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